

A Comparative Analysis of Physalaemin and Neurokinin A: Tachykinin Receptor Agonists

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Compound of Interest				
Compound Name:	Physalaemin			
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two prominent tachykinin peptides: **physalaemin** and neurokinin A (NKA). Both are crucial tools in pharmacological research, offering insights into the function and modulation of tachykinin receptors. This document presents a side-by-side comparison of their receptor binding affinities, functional potencies, and underlying signaling mechanisms, supported by experimental data and detailed protocols.

Introduction to Physalaemin and Neurokinin A

Physalaemin, a non-mammalian tachykinin originally isolated from the skin of the frog Physalaemus fuscumaculatus, and neurokinin A, a mammalian tachykinin, are structurally related peptides that exert their biological effects through the family of G protein-coupled tachykinin receptors (NK1, NK2, and NK3).[1][2] Their shared C-terminal sequence, -Phe-X-Gly-Leu-Met-NH2, is essential for receptor activation, yet subtle differences in their amino acid sequences lead to distinct receptor selectivity and potency profiles.[1] Understanding these differences is paramount for the development of selective agonists and antagonists for therapeutic applications in areas such as pain, inflammation, and gastrointestinal disorders.[3]

Quantitative Comparison of Receptor Binding and Functional Potency



The interaction of **physalaemin** and neurokinin A with tachykinin receptors has been quantified through various in vitro assays. The following table summarizes key binding affinity (Ki) and functional potency (EC50) values, providing a clear comparison of their receptor selectivity. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

Ligand	Receptor	Binding Affinity (Ki) [nM]	Functional Potency (EC50) [nM]
Physalaemin	NK1	0.5 - 2.0[4]	9.0[5]
NK2	~500[4]	-	
NK3	>1000[4]	-	-
Neurokinin A	NK1	10 - 50[4]	433[6]
NK2	1 - 10[4]	1.0 - 5.0[7]	
NK3	100 - 500[4]	-	-

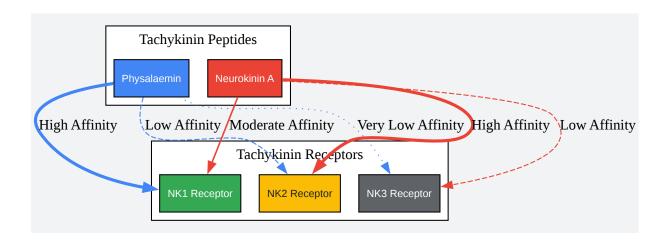
Note: The values presented are approximate ranges compiled from multiple sources and may vary depending on the specific experimental conditions and tissue/cell types used.

Signaling Pathways

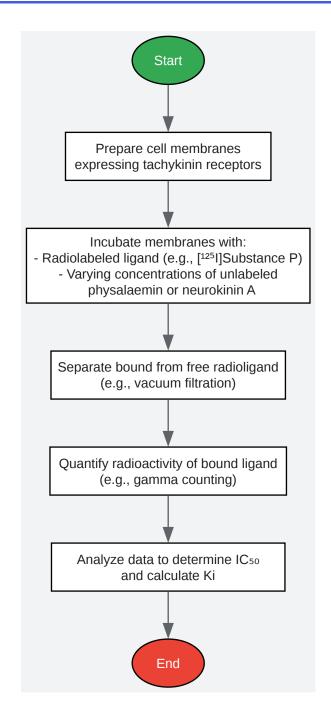
Both **physalaemin** and neurokinin A primarily elicit their cellular effects through the activation of the $G\alpha q$ signaling pathway upon binding to tachykinin receptors.[7] This cascade leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC), culminating in a variety of physiological responses.











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